6-hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde
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Overview
Description
6-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C10H10O2. It is a pale yellow powder with a melting point of 164-167 °C. This compound is known for its versatile applications in scientific research, particularly in the fields of pharmaceuticals, organic synthesis, and material science.
Preparation Methods
6-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde can be synthesized through several methods, including condensation reactions, oxidation, and catalytic hydrogenation. The most common method involves the condensation reaction between indole-2-carboxaldehyde and catechol in the presence of an acid catalyst. This reaction typically requires controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde has a wide range of applications in scientific research:
Pharmaceuticals: It is used in the development of new drugs due to its unique chemical properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: It is utilized in the preparation of new materials with unique properties.
Chiral Synthesis:
Nanotechnology: It is explored for its potential in nanotechnology applications.
Mechanism of Action
The mechanism of action of 6-hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The specific pathways and targets depend on the context of its application, such as drug development or material synthesis .
Comparison with Similar Compounds
6-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde can be compared with other similar compounds, such as:
Indole-2-carboxaldehyde: A precursor in its synthesis.
Catechol: Another precursor used in its synthesis.
Indole derivatives: These compounds share similar structural features and chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which make it suitable for a wide range of applications .
Properties
IUPAC Name |
6-hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-9-4-7-2-1-3-8(7)5-10(9)12/h4-6,12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVFGKDBSHRRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54402-54-9 |
Source
|
Record name | 6-hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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